N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a complex organic compound characterized by its imidazole and triazolopyrimidine moieties
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N8/c1-18-11-9(16-17-18)10(14-7-15-11)13-3-2-5-19-6-4-12-8-19/h4,6-8H,2-3,5H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDADAMULFFUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NCCCN3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is the reaction of 3-(1H-imidazol-1-yl)propan-1-amine with appropriate triazolopyrimidine derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Table 2: Amine Substitution at C7
| Chloro Precursor | Amine | Conditions | Yield | Reference |
|---|---|---|---|---|
| 7-Cl-Triazolopyrimidine | 3-(1H-Imidazol-1-yl)propan-1-amine | K₂CO₃, DMF/EtOH, 80°C, 18 h | 72% |
Electrophilic and Nucleophilic Reactivity
The imidazole-propyl side chain and triazolopyrimidine core exhibit distinct reactivity:
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Imidazole Reactivity :
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Protonation : The imidazole nitrogen (pKa ~6.8) participates in acid-base reactions, influencing solubility and coordination chemistry.
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Metal Coordination : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺), relevant for catalytic or biological applications.
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Triazolopyrimidine Core :
Derivatization at the Triazole Ring
The 3-methyl group on the triazole ring can undergo functionalization:
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Oxidation : Controlled oxidation (e.g., KMnO₄) converts methyl to carboxylate, enhancing water solubility.
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Alkylation : Quaternization of the triazole nitrogen (N3) with alkyl halides forms ionic derivatives .
Table 3: Triazole Ring Modifications
Biological Activity and Stability
Though not directly studied, analogs demonstrate:
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves multi-step organic reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Biological Applications
Antimicrobial Activity : The compound exhibits promising antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains, including those resistant to common antibiotics. This potential makes it a candidate for developing new antimicrobial agents .
Anticancer Properties : Research has shown that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation. The mechanism often involves interference with DNA synthesis or repair pathways. This compound may share these properties due to its structural similarities with known anticancer agents .
Antiviral Effects : There is emerging evidence that compounds with similar structures have antiviral activities. This suggests that this compound could also be explored for antiviral applications against various viral infections .
Agricultural Applications
Beyond medicinal uses, this compound may have applications in agriculture as a pesticide or herbicide. Its ability to interact with biological systems could be harnessed to develop effective agrochemicals that target specific pests or diseases while minimizing environmental impact .
Case Studies and Research Findings
Several studies highlight the compound's potential:
- Antimicrobial Research : A study demonstrated that triazole derivatives exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics. The specific mechanisms involved include disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that compounds similar to this compound can induce apoptosis and inhibit cell cycle progression in cancer cells. Further research is needed to elucidate the exact pathways involved .
- Pesticidal Activity : Preliminary tests indicate that the compound can inhibit the growth of certain fungal pathogens affecting crops. This opens avenues for developing new fungicides based on its structure .
Mechanism of Action
The mechanism by which N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine exerts its effects involves its interaction with specific molecular targets. The imidazole and triazolopyrimidine moieties play a crucial role in binding to enzymes and receptors, modulating their activities. The exact pathways and molecular targets vary depending on the specific application and biological system.
Comparison with Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring structure and are used in various applications, including pharmaceuticals and materials science.
Triazolopyrimidines: These compounds contain the triazolopyrimidine moiety and are known for their biological activity and potential therapeutic uses.
Uniqueness: N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine stands out due to its unique combination of imidazole and triazolopyrimidine moieties, which provides it with distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS Number: 899995-17-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C₁₁H₁₄N₈
- Molecular Weight : 258.28 g/mol
- SMILES Notation : Cn1nnc2c1ncnc2NCCCn1cncc1
Synthesis
The compound can be synthesized through various methods involving the reaction of imidazole derivatives with triazole and pyrimidine moieties. The synthetic pathways often utilize regioselective methods to ensure high yields and purity of the final product .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing imidazole and triazole rings have been shown to possess potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism is believed to involve the inhibition of key enzymes involved in cell proliferation .
Case Studies
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Study on Antibacterial Activity :
- A study evaluated the efficacy of triazole-pyrimidine derivatives against ESKAPE pathogens. The results indicated that certain analogs had a minimum inhibitory concentration (MIC) of less than 10 µg/mL against Klebsiella pneumoniae and Acinetobacter baumannii, highlighting their potential as new antibiotics .
- Anticancer Evaluation :
Table 1: Biological Activity Summary
Q & A
Q. What are the key steps and challenges in synthesizing N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazolo-pyrimidine core, followed by functionalization with the imidazole-propylamine side chain. Key challenges include:
- Reaction Optimization : Temperature control (e.g., 35–80°C for cyclization) and solvent selection (e.g., DMSO or acetonitrile) to prevent side reactions .
- Purification : Use of column chromatography or recrystallization to isolate high-purity products, as impurities can skew bioactivity results .
- Functional Group Compatibility : Ensuring stability of the imidazole ring under acidic/basic conditions during coupling reactions .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR validate the presence of the triazolo-pyrimidine core (e.g., δ 8.6–9.0 ppm for aromatic protons) and imidazole substituents .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, critical for reproducible biological assays .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z 392.2 for related triazolo-pyrimidines) .
Q. What preliminary assays are recommended to assess its bioactivity?
- Methodological Answer :
- In Vitro Enzymatic Assays : Screen against kinases or phosphodiesterases due to structural similarity to known inhibitors .
- Cellular Viability Assays : Use MTT or ATP-based assays to evaluate cytotoxicity in cancer cell lines (e.g., IC50 determination) .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal methods (e.g., enzymatic vs. cellular assays) to rule out false positives .
- Pharmacokinetic Profiling : Assess solubility, metabolic stability, and membrane permeability (e.g., Caco-2 assays) to explain discrepancies between in vitro and in vivo data .
- Structural Dynamics : Use molecular dynamics simulations to explore conformational changes affecting target binding .
Q. What strategies optimize the compound’s selectivity for therapeutic targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl groups on the triazole or pyrimidine rings) to enhance target specificity .
- Co-crystallization Studies : Resolve X-ray structures of the compound bound to its target to identify key interaction residues .
- Off-Target Screening : Use proteome-wide affinity profiling (e.g., CETSA or kinome arrays) to identify unintended interactions .
Q. How can synthetic yields be improved without compromising purity?
- Methodological Answer :
- Catalyst Optimization : Transition-metal catalysts (e.g., Cu(I) for click chemistry) enhance reaction efficiency for triazole formation .
- Flow Chemistry : Continuous-flow systems improve heat/mass transfer, reducing side products in multi-step syntheses .
- In-line Analytics : Integrate real-time HPLC or FTIR monitoring to adjust reaction parameters dynamically .
Q. What computational approaches predict metabolic pathways and potential toxicity?
- Methodological Answer :
- In Silico Metabolism Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolites .
- Toxicity Prediction : Apply QSAR models for hepatotoxicity or cardiotoxicity risk based on structural alerts (e.g., imidazole-related CYP inhibition) .
- Docking Studies : Simulate interactions with cytochrome P450 enzymes to predict metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
